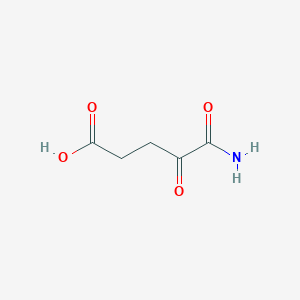
4-Oxoglutaramic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxoglutaramic acid is a 4-oxo monocarboxylic acid. It derives from a glutaramic acid. It is a conjugate acid of a 4-oxoglutaramate.
Wissenschaftliche Forschungsanwendungen
Biochemical Role and Mechanism of Action
4-Oxoglutaramic acid plays a crucial role as an intermediate in the metabolism of amino acids and the citric acid cycle. It is involved in the regulation of several metabolic processes, including:
- Amino Acid Synthesis : It serves as a precursor for the synthesis of glutamate and other amino acids.
- Energy Production : As part of the citric acid cycle, it contributes to ATP production through oxidative phosphorylation.
- Regulation of Metabolic Pathways : It acts as a signaling molecule that can influence various metabolic pathways, including those related to cell growth and differentiation.
Clinical Applications
Recent studies have highlighted the potential clinical applications of this compound in various health conditions:
- Antioxidant Properties : It has been shown to exhibit antioxidant effects, which may help protect against oxidative stress-related diseases. Research indicates that it can enhance the activity of glutathione peroxidase while inhibiting superoxide activity, thus maintaining cellular redox balance .
- Bone Health : Long-term administration of 2-oxoglutaric acid has been linked to improved bone mineralization in animal models, suggesting its potential for treating bone-related disorders such as osteoporosis .
- Muscle Function : Supplementation with this compound may enhance protein synthesis and muscle function post-surgery, indicating its utility in recovery protocols .
Metabolic Disorders
This compound is involved in metabolic pathways that can be disrupted in various disorders:
- Hyperornithinemia with Gyrate Atrophy : This disorder is characterized by elevated levels of 4-hydroxy-2-oxoglutaric acid, linking it to metabolic dysfunctions . Understanding its role could lead to targeted therapies.
Cancer Research
The compound's influence on cellular metabolism has implications for cancer research:
- Antitumor Potential : Studies suggest that combinations involving this compound may enhance antitumor activity through mechanisms such as apoptosis induction in cancer cell lines .
Nutritional Supplements
This compound is marketed as a dietary supplement aimed at improving athletic performance by facilitating ammonia removal during intense exercise. While not approved for specific medical indications, its use in sports nutrition highlights its importance in metabolic regulation .
Table 1: Summary of Key Findings on this compound Applications
Table 2: Mechanisms of Action for Clinical Applications
| Mechanism | Description |
|---|---|
| Antioxidative Effects | Reduces oxidative stress by enhancing antioxidant enzyme activities |
| Bone Remodeling | Alters gene expression related to bone formation and remodeling |
| Protein Synthesis | Promotes amino acid availability for muscle recovery |
Case Study 1: Bone Health Improvement
In a study involving intrauterine growth-retarded gilts, long-term supplementation with 2-oxoglutaric acid resulted in significant improvements in body weight and bone mineralization. The study utilized dual X-ray absorptiometry and histological analysis to assess changes in bone structure, demonstrating the compound's regenerative effects on bone health .
Case Study 2: Cancer Cell Apoptosis
A preclinical trial investigated the effects of a combination treatment involving this compound on leukemia cell lines. The results indicated that this combination significantly activated caspase pathways leading to increased apoptosis rates compared to control groups, highlighting its potential as an adjunct therapy in oncology .
Eigenschaften
Molekularformel |
C5H7NO4 |
|---|---|
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
5-amino-4,5-dioxopentanoic acid |
InChI |
InChI=1S/C5H7NO4/c6-5(10)3(7)1-2-4(8)9/h1-2H2,(H2,6,10)(H,8,9) |
InChI-Schlüssel |
UGKYJAWJZICPEX-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(=O)C(=O)N |
Kanonische SMILES |
C(CC(=O)O)C(=O)C(=O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















